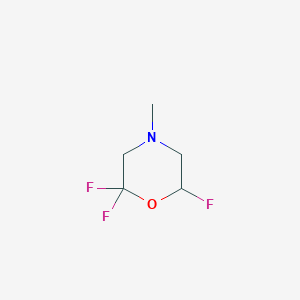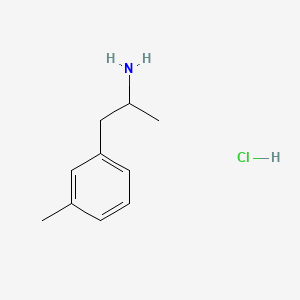
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride is a chemical compound with the molecular formula C10H15N·HCl. It is known for its stimulant properties and is structurally related to amphetamines. This compound is often used in scientific research due to its effects on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, alpha,3-dimethyl-, hydrochloride typically involves the alkylation of benzeneethanamine with appropriate alkyl halides under controlled conditions. One common method is the reductive amination of phenylacetone with methylamine, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using automated systems to ensure consistency and purity. The process includes the use of high-pressure reactors and precise temperature control to optimize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of benzyl methyl ketone or benzoic acid.
Reduction: Formation of N-methylamphetamine.
Substitution: Formation of various substituted amines.
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride is widely used in scientific research due to its stimulant properties. It is used in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: To study the effects of stimulants on biological systems, particularly the central nervous system.
Medicine: Research into its potential therapeutic uses and its effects on neurotransmitter release.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The compound exerts its effects primarily by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts on the central nervous system by binding to and inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methamphetamine: Similar in structure and function but with a higher potency.
Amphetamine: Shares the core structure but differs in the degree of methylation.
Phenethylamine: The parent compound with a simpler structure.
Uniqueness
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to cross the blood-brain barrier efficiently and its potent stimulant effects make it a valuable compound for research.
Eigenschaften
CAS-Nummer |
77083-25-1 |
|---|---|
Molekularformel |
C10H16ClN |
Molekulargewicht |
185.69 g/mol |
IUPAC-Name |
1-(3-methylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-8-4-3-5-10(6-8)7-9(2)11;/h3-6,9H,7,11H2,1-2H3;1H |
InChI-Schlüssel |
JDJFSENCYVVAHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CC(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[1-[2-[[4-[1-(4-tert-butylphenyl)-5-[4-[[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13405429.png)
![oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13405436.png)
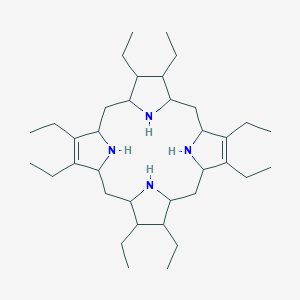
![N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)](/img/structure/B13405443.png)
![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)
![6,7,8,9-Tetrahydro-3-(2-iodoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13405451.png)
![5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine](/img/structure/B13405457.png)
![4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13405461.png)

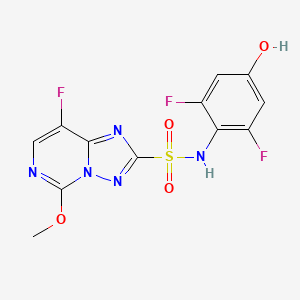

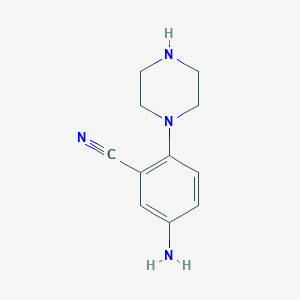
![tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B13405498.png)
